

# A Technical Guide to Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis

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Compound of Interest		
Compound Name:	Z-L-Tyrosine dcha	
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This guide provides an in-depth overview of N- $\alpha$ -Benzyloxycarbonyl-L-tyrosine dicyclohexylammonium salt (**Z-L-Tyrosine dcha**), a key reagent in peptide synthesis. While preliminary studies on the direct biological activities of this compound are not available in the current body of scientific literature, its utility as a protected amino acid building block is well-established. This document will focus on its chemical properties, synthesis applications, and the protocols for its use.

# Core Concepts: The Role of Z-L-Tyrosine DCHA in Peptide Synthesis

Z-L-Tyrosine dicyclohexylammonium salt is a derivative of the amino acid L-tyrosine, which has been modified with two key chemical groups to facilitate its use in the controlled, stepwise synthesis of peptides.[1][2]

• The Benzyloxycarbonyl (Z) Group: This group is attached to the α-amino group of L-tyrosine, acting as a temporary protecting group.[1][2] This protection is crucial to prevent the amino group from reacting out of turn during the formation of a peptide bond, where the carboxyl group of another amino acid is activated for coupling. The Z-group is stable under the conditions of peptide bond formation but can be selectively removed later in the synthesis, typically by catalytic hydrogenation.[2]



• The Dicyclohexylammonium (DCHA) Salt: The carboxylic acid group of Z-L-Tyrosine is reacted with dicyclohexylamine to form a stable, crystalline salt. This salt form offers several advantages over the free acid, including improved stability for long-term storage and easier handling due to its solid, crystalline nature. Before Z-L-Tyrosine can be used in a coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.

In essence, **Z-L-Tyrosine dcha** serves as a stable and protected form of L-tyrosine, allowing for its precise incorporation into a growing peptide chain.

# **Data Presentation: Physicochemical Properties**

Quantitative data on the direct biological activity of **Z-L-Tyrosine dcha** is not available. However, the physicochemical properties of the parent compound, N-Benzyloxycarbonyl-L-tyrosine (Z-L-Tyrosine), are well-documented and crucial for its application in synthesis.

Property	Value	Reference
Molecular Formula	C17H17NO5	[3][4][5]
Molecular Weight	315.32 g/mol	[3][5][6]
Melting Point	55-60 °C (may contain up to 10% water)	[4]
57-60 °C	[6]	
Solubility	Water: 1.53 g/L at 25 °C	[6]
Soluble in: Acetic Acid (sparingly), DMSO (slightly), Methanol (sparingly)	[6]	
Appearance	White to pale cream powder/solid	[4][6]

# **Experimental Protocols**

The use of **Z-L-Tyrosine dcha** in peptide synthesis involves two main stages: the conversion of the salt to the free acid and the subsequent coupling to the N-terminus of a peptide chain.



### Liberation of the Free Acid from the DCHA Salt

Objective: To remove the dicyclohexylammonium counterion and regenerate the free carboxylic acid of Z-L-Tyrosine for subsequent activation and coupling.

#### Materials:

- Z-L-Tyrosine dicyclohexylammonium salt
- Ethyl acetate or Dichloromethane (DCM)
- 1 M aqueous solution of citric acid or potassium bisulfate (KHSO<sub>4</sub>)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator
- · Separatory funnel

#### Procedure:

- Dissolve the Z-L-Tyrosine dcha salt in ethyl acetate or DCM.
- Transfer the solution to a separatory funnel.
- Wash the organic solution with an equal volume of 1 M citric acid or KHSO₄ solution. Repeat
  the wash two more times to ensure complete removal of the dicyclohexylamine.
- Wash the organic layer with brine to remove any remaining aqueous acid.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter the solution to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the Z-L-Tyrosine free acid as a solid or oil.



## **Peptide Coupling using Z-L-Tyrosine**

Objective: To form a peptide bond between the carboxylic acid of Z-L-Tyrosine and the free amino group of another amino acid or peptide. This protocol describes a common solution-phase coupling method using a carbodiimide reagent.

#### Materials:

- Z-L-Tyrosine (free acid from the previous step)
- The amino acid or peptide with a free N-terminus (e.g., H-Ala-OMe)
- Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) as a coupling reagent
- 1-Hydroxybenzotriazole (HOBt) or other coupling additives to suppress side reactions
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent
- Inert atmosphere (e.g., nitrogen or argon)
- Stirring apparatus

#### Procedure:

- Dissolve the Z-L-Tyrosine and HOBt in anhydrous DCM or DMF under an inert atmosphere.
- In a separate flask, dissolve the amino acid or peptide with the free N-terminus in anhydrous DCM or DMF.
- Cool the Z-L-Tyrosine solution to 0 °C in an ice bath.
- Add the DCC or DIC to the cooled Z-L-Tyrosine solution and stir for 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
- Add the solution of the N-terminally deprotected amino acid or peptide to the activated Z-L-Tyrosine mixture.
- Allow the reaction to warm to room temperature and stir for several hours to overnight.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the DCU precipitate (if DCC was used).
- Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the resulting Z-protected dipeptide by column chromatography or recrystallization.

# **Mandatory Visualizations**

Caption: Chemical structure of **Z-L-Tyrosine dcha**.

Caption: General workflow for using **Z-L-Tyrosine dcha** in peptide synthesis.

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